Dimethylmethoxygermane
Description
Dimethylmethoxygermane (DMG), with the chemical formula (CH₃)₂Ge(OCH₃), is an organogermanium compound featuring two methyl groups and one methoxy group bonded to a central germanium atom. Its synthesis likely involves alkylation or methoxylation of germanium precursors, akin to methods used for related organometallic compounds .
Properties
Molecular Formula |
C3H9GeO |
|---|---|
Molecular Weight |
133.73 g/mol |
InChI |
InChI=1S/C3H9GeO/c1-4(2)5-3/h1-3H3 |
InChI Key |
TWSOWYFNMDXVAT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Ge](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
Ge(CH3)2Cl2+2CH3OH→Ge(CH3)2(OCH3)H+2HCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, methoxy(dimethyl)germane can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to replace the methoxy group with a halide.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂)
Reduction: Dimethylgermane (Ge(CH₃)₂H₂)
Substitution: Dimethylgermanium halides (Ge(CH₃)₂X₂, where X is a halogen)
Scientific Research Applications
Methoxy(dimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which methoxy(dimethyl)germane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of germanium, facilitating the formation of germanium-carbon bonds. In biological systems, its mechanism of action is not fully understood, but it is believed to interact with cellular pathways and molecular targets, potentially modulating immune responses and reducing inflammation.
Comparison with Similar Compounds
Carboxyethyl Germanium Sesquioxide (Ge-132)
Ge-132, (O₁.₅GeCH₂CH₂COOH)₂, is a well-studied organogermanium compound with demonstrated antitumor activity . Key differences from DMG include:
Trimethoxygermane (Ge(OCH₃)₃)
A germanium alkoxide with three methoxy groups:
Dimethylmethoxysilane (Si Analog)
A silicon analog, (CH₃)₂Si(OCH₃):
- Stability : Silicon analogs are generally more stable than germanium compounds due to stronger Si–O bonds.
Organotin Methoxy Derivatives (e.g., Dimethyltin Dicarboxylates)
Organotin compounds, such as dimethyltin dicarboxylates, exhibit structural similarities but higher toxicity compared to germanium analogs:
- Toxicity : Tin compounds are neurotoxic, whereas germanium derivatives like Ge-132 show lower acute toxicity .
- Functionality : Tin compounds are used as catalysts, while germanium derivatives are explored for biomedical applications .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Synthesis: Mechanochemical methods (e.g., solvent-free grinding) could optimize DMG synthesis, as seen in cocrystal formation of related compounds .
- Reactivity : DMG’s methoxy group may act as a leaving group in nucleophilic substitutions, similar to nido-carborane methoxy derivatives .
- Biological Potential: Ge-132’s success in cancer research suggests DMG merits evaluation for immune modulation or antitumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
